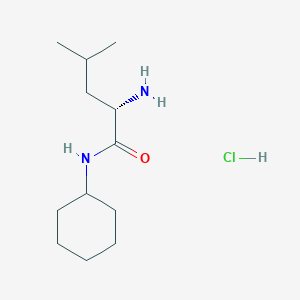
(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclohexyl group and an amino group attached to a pentanamide backbone. This compound is of interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclohexyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; typically carried out in polar aprotic solvents.
Major Products
Scientific Research Applications
(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(-)-Ephedrine Hydrochloride: A compound with a similar structure but different pharmacological properties.
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Hydrochloride: Another compound with a similar amino and hydroxy functional group arrangement.
(1S,2S)-trans-2-Aminocyclopentanol Hydrochloride: A compound with a similar cyclohexyl group but different overall structure.
Uniqueness
(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further investigation.
Properties
Molecular Formula |
C12H25ClN2O |
|---|---|
Molecular Weight |
248.79 g/mol |
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10;/h9-11H,3-8,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1 |
InChI Key |
LDQMPAIOOAZFOF-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1CCCCC1)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-amino-N-[(thiophen-2-yl)methyl]cyclopentane-1-carboxamide hydrochloride](/img/structure/B11745393.png)

![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745407.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745412.png)

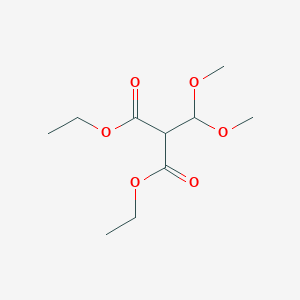
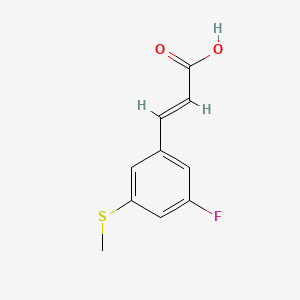
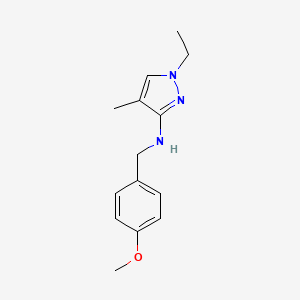
![3-methyl-1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745452.png)
![1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one](/img/structure/B11745453.png)
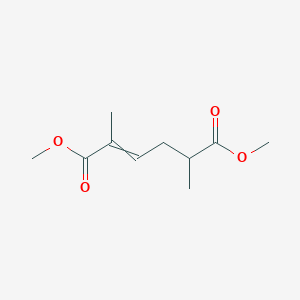
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11745459.png)
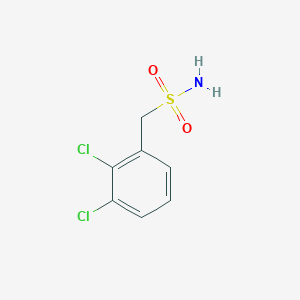
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745473.png)
